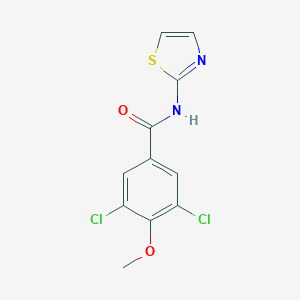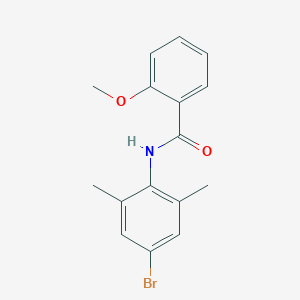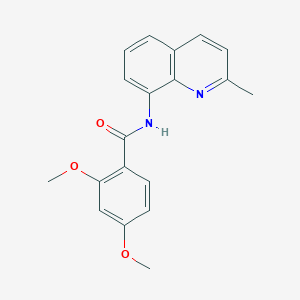![molecular formula C18H12N2O4S B245123 Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B245123.png)
Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate, also known as MBBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the benzothiazole family of organic compounds and has a molecular weight of 398.45 g/mol.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, studies have shown that Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate has anti-inflammatory and antioxidant properties. It has also been found to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate for lab experiments is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate. One area of interest is in the development of new cancer treatments based on Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate and related compounds. Other potential applications include the treatment of neurological disorders and the development of new anti-inflammatory agents. Further research is needed to fully understand the mechanisms of action of Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate and to explore its potential applications in various fields of scientific research.
Métodos De Síntesis
Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate can be synthesized through a multi-step process involving the reaction of 2-aminobenzenethiol with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-benzofuran carboxylic acid. The final step involves the methylation of the resulting compound using methyl iodide.
Aplicaciones Científicas De Investigación
Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate has potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C18H12N2O4S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl 2-(1-benzofuran-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H12N2O4S/c1-23-17(22)11-6-7-12-15(9-11)25-18(19-12)20-16(21)14-8-10-4-2-3-5-13(10)24-14/h2-9H,1H3,(H,19,20,21) |
Clave InChI |
FAAFNIRSFIXVKF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)


![5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245052.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245054.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methylbenzamide](/img/structure/B245056.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide](/img/structure/B245057.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)